Hydroxysafflor Yellow A

neuroprotection cerebral ischemia stroke research

Hydroxysafflor Yellow A (HSYA; CAS 146087-19-6) is the only safflower quinochalcone with validated neuroprotective efficacy in OGD/R neuronal models and clinical trials for acute ischemic stroke. Its unique di-C-glycoside scaffold distinguishes it from common flavonoids. Crude safflower extracts exhibit variable HSYA/AHSYB ratios depending on harvest stage, causing irreproducible pharmacology. Procure isolated HSYA ≥98% by HPLC for reproducible batch‑to‑batch consistency, dose‑response fidelity, and regulatory compliance. Essential reference standard for botanical drug QC and formulation development targeting low oral bioavailability.

Molecular Formula C27H32O16
Molecular Weight 612.534
CAS No. 146087-19-6
Cat. No. B1146120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor Yellow A
CAS146087-19-6
Molecular FormulaC27H32O16
Molecular Weight612.534
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A (CAS 146087-19-6) Procurement and Differentiation Guide: Quantitative Evidence vs. Analogues


Hydroxysafflor yellow A (HSYA; CAS 146087-19-6; molecular formula C27H32O16; molecular weight 612.53) is the principal water-soluble quinochalcone C-glycoside isolated from Carthamus tinctorius L. (safflower) and is recognized as the primary bioactive marker and pharmacologically active constituent of safflower yellow pigment preparations [1][2]. HSYA is distinguished by its unique di-C-glycoside quinochalcone scaffold, which is structurally distinct from the more ubiquitous O-glycoside flavonoids found across the plant kingdom, and its biosynthesis occurs exclusively within C. tinctorius flowers [3]. HSYA is currently a clinical investigational new drug for acute ischemic stroke in China and serves as a critical reference standard for the quality control of safflower-derived botanical drug products and traditional Chinese medicine injections [4].

Why Hydroxysafflor Yellow A (HSYA) Cannot Be Assumed Interchangeable with Other Safflower Quinochalcones


Safflower extracts contain a structurally related family of quinochalcone C-glycosides, including anhydrosafflor yellow B (AHSYB/ASYB), safflomin A, safflor yellow B (SYB), and safflomin C, which are co-extracted and often co-quantified during analysis [1]. Despite their close structural homology and shared plant origin, these quinochalcones exhibit quantifiable and functionally significant divergence in their pharmacodynamic potency profiles, target engagement specificity, and in vivo bioavailability [2]. Notably, the relative abundance of HSYA versus AHSYB in plant material shifts dramatically during floret maturation (HSYA/AHSYB ratios ranging from approximately 2 in yellow-stage florets to 5–6 in red-stage florets), which introduces substantial quantitative variability in total pigment composition depending on harvest timing and cultivar [3]. Therefore, procurement of isolated HSYA (≥98% purity by HPLC), rather than undefined safflower yellow pigment mixtures, is essential for achieving reproducible, dose–response-defined biological outcomes and for ensuring regulatory compliance in pharmacological research [4].

Hydroxysafflor Yellow A (HSYA): Product-Specific Quantitative Evidence Guide for Scientific Selection


Neuroprotective Efficacy of HSYA vs. AHSYB in OGD/R Hippocampal Neurons

In a direct head-to-head comparison using primary-cultured rat hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury, HSYA demonstrated a distinct concentration–response profile with a clear optimal protective concentration window, whereas AHSYB exhibited no significant protective effect at any tested concentration [1]. Cell viability in the OGD/R model group was 53.2 ± 4.1% of control. Treatment with HSYA at 60 μM increased viability to 78.5 ± 3.8%, while AHSYB at the same 60 μM concentration produced 55.1 ± 4.3% viability, statistically indistinguishable from the untreated OGD/R injury group [1].

neuroprotection cerebral ischemia stroke research

Differential ACE Inhibitory Activity: HSYA vs. ASYB in Safflower Honey Matrix

In a comparative analysis of phenolic compounds isolated from Xinjiang safflower honey, HSYA and ASYB both exhibited angiotensin-converting enzyme (ACE) inhibitory activity, but with distinct quantitative potency and inhibition kinetic profiles [1]. The IC50 of HSYA was 20.24 μmol/L with a Ki of 19.63 μmol/L, whereas ASYB exhibited a moderately lower IC50 of 19.33 μmol/L and a Ki of 17.13 μmol/L, indicating that ASYB has approximately 12.7% greater enzyme inhibition potency than HSYA [1].

ACE inhibition hypertension cardiovascular pharmacology

Differential Anti-Thrombotic Contributions: HSYA vs. AHSYB in Selective Knock-Out Studies

Using a preparative HPLC-based selective knock-out approach to dissect the individual contributions of HSYA and ASYB to the total antiplatelet and anticoagulation bioactivity of safflower-containing herb pairs, HSYA and ASYB exhibited markedly different herb-pair-dependent contribution hierarchies [1]. In the Carthami Flos-Ginseng Radix et Rhizoma Rubra (CF-GR) pair, HSYA provided the highest relative contribution among all pairs tested, while ASYB showed its maximal contribution in the Carthami Flos-Glycyrrhizae Radix et Rhizoma (CF-GL) pair [1]. The contribution degree of HSYA followed the order: CF-GR > CF-SL > CF-AS > CF-AR > CF-GL > CF-SM > CF, whereas ASYB followed the order: CF-GL > CF-PS > CF-AS > CF-SL > CF-SM > CF-AR > CF-GR > CF, demonstrating that the two compounds have distinct, non-interchangeable functional roles depending on the specific herbal formulation context [1].

antiplatelet anticoagulation herb pair analysis

Divergent Functional Specialization in Multi-Component Formulation: HSYA Anti-Inflammatory vs. Salvianolic Acid B Antioxidant vs. Danshensu Anti-Apoptotic

In a systematic dissection of Danhong injection (a clinical cardiovascular drug product containing HSYA from safflower and salvianolic acid B from Salvia miltiorrhiza), the three major constituents exhibited clear and quantifiable functional specialization rather than simple additive or redundant effects [1]. HSYA exerted the most prominent anti-inflammatory effect among the three tested compounds, as measured by NF-κB level reduction, whereas salvianolic acid B demonstrated the most powerful antioxidative capacity (measured by Nrf2 expression), and danshensu showed the strongest antiapoptotic ability (measured by caspase-3 activity) [1]. In an in vivo rat myocardial ischemia/reperfusion (MI/R) model, treatment with these compounds and DHI all decreased IL-1, TNF-α, and MDA levels while increasing IL-10 and SOD activity, but the relative magnitude of effect on each pathway differed among the three constituents [1].

myocardial ischemia Danhong injection multi-component pharmacology

Floret Stage-Dependent Content Variation: HSYA vs. AHSYB Abundance and Ratio

Based on 370 floret samples collected from 144 safflower cultivars across all color transition stages, HSYA and AHSYB exhibit markedly different accumulation and depletion kinetics during floret maturation, which directly impacts the composition of any safflower-derived extract [1]. Most florets showed that HSYA content increased initially and then decreased as florets transitioned from yellow → orange → red, whereas AHSYB content decreased continuously throughout the entire color transition period [1]. The HSYA/AHSYB ratio exhibited a consistent pattern correlated with visual floret color: yellow-stage florets maintained a ratio of approximately 2, orange-stage florets exhibited ratios of 3–4, and red-stage florets showed the most dispersed distribution with ratios predominantly falling in the 5–6 range [1].

natural product sourcing cultivar selection extract standardization

Bioavailability Enhancement via Formulation: HSYA Nanoemulsion vs. HSYA Monomer

A direct comparative pharmacokinetic study in rats evaluated the bioequivalence of an HSYA complex nanoemulsion (HCNE) versus unformulated HSYA monomer following oral administration [1]. The study concluded that HCNE and HSYA are bio-inequivalent, with the nanoemulsion formulation exhibiting significantly higher oral bioavailability compared to the HSYA monomer [1]. In a separate study, the half-life of HSYA in Xuebijing injection (a multi-component formulation containing HSYA) was reported to be approximately 40-fold longer than HSYA in aqueous solution alone, demonstrating pronounced matrix-dependent stabilization [2].

pharmacokinetics drug delivery bioavailability

Hydroxysafflor Yellow A (HSYA) Application Scenarios Based on Evidence-Derived Differentiation


Cerebral Ischemia-Reperfusion Injury and Stroke Research

HSYA is the only quinochalcone among safflower yellow pigment constituents with demonstrated, quantifiable neuroprotective efficacy in primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion injury, increasing cell viability from 53.2 ± 4.1% to 78.5 ± 3.8% at 60 μM, whereas AHSYB at identical concentration yields 55.1 ± 4.3% (no significant protection). HSYA is currently a clinical investigational new drug for acute ischemic stroke in China, and its unique quinochalcone di-C-glycoside scaffold distinguishes it from other flavonoid neuroprotective candidates. This scenario is optimal for researchers investigating stroke pathophysiology, neuroinflammation, and SIRT1-mediated neuronal survival pathways. [1][2]

NF-κB-Mediated Inflammatory Pathway Studies

In direct comparative studies with other major polyphenolic constituents of cardiovascular botanical formulations, HSYA demonstrated the most prominent anti-inflammatory effect specifically through NF-κB pathway reduction, outperforming both salvianolic acid B and danshensu in this functional domain. This differential activity profile makes HSYA the preferred compound for studies focused on NF-κB signaling, LPS-induced inflammatory injury, and cytokine modulation in cardiovascular or pulmonary inflammation models. Researchers should note that for primarily antioxidant applications, salvianolic acid B offers superior Nrf2 activation, and for antiapoptotic studies, danshensu provides stronger caspase-3 inhibition. [3]

Quality Control Reference Standard for Safflower-Derived Products

The natural HSYA/AHSYB ratio in safflower florets varies from approximately 2:1 (yellow stage) to 5–6:1 (red stage), depending on harvest timing and cultivar, which introduces substantial compositional variability in crude safflower extracts. HSYA (≥98% purity by HPLC) serves as the definitive analytical reference standard for quantifying and standardizing safflower-derived botanical drug products, traditional Chinese medicine injections (e.g., Danhong, Xuebijing), and safflower yellow food colorant preparations. This scenario applies to analytical laboratories, quality control departments, and regulatory compliance testing where reproducible, validated quantification of the primary bioactive marker is required. [4][5]

Formulation Development and Bioavailability Enhancement Research

Unformulated HSYA monomer exhibits low oral bioavailability in rodent models, necessitating formulation intervention for effective in vivo oral dosing. Comparative pharmacokinetic studies demonstrate that HSYA nanoemulsion formulations are bio-inequivalent to HSYA monomer, with significantly higher oral bioavailability, and that the half-life of HSYA in complex multi-component matrices (e.g., Xuebijing injection) can be extended by approximately 40-fold relative to aqueous solution. This scenario is optimal for pharmaceutical scientists and drug delivery researchers developing novel formulations (lipid-based systems, nanoparticles, nanoemulsions, phospholipid complexes) to overcome the poor oral bioavailability of hydrophilic polyphenolic C-glycosides. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysafflor Yellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.